molecular formula C14H14N2O2 B10925701 (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10925701
M. Wt: 242.27 g/mol
InChI Key: YEDNJVCDURGGGA-SREVYHEPSA-N
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Description

(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-1H-pyrazole-5-carbaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • (2Z)-3-(1-methyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
  • (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the hydroxy group on the phenyl ring and the ethyl group on the pyrazole ring contribute to its unique reactivity and biological activity.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(Z)-3-(2-ethylpyrazol-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2O2/c1-2-16-12(8-9-15-16)6-7-14(18)11-4-3-5-13(17)10-11/h3-10,17H,2H2,1H3/b7-6-

InChI Key

YEDNJVCDURGGGA-SREVYHEPSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C\C(=O)C2=CC(=CC=C2)O

Canonical SMILES

CCN1C(=CC=N1)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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